SPAAC Reaction Kinetics: DBCO vs. BCN vs. DIBO
The DBCO moiety in DNP-PEG4-DBCO reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) with a second-order rate constant (k) of 310 × 10⁻³ M⁻¹ s⁻¹, as reported for the DBCO core [1]. This is 2.2-fold faster than the bicyclo[6.1.0]nonyne (BCN) core (k = 140 × 10⁻³ M⁻¹ s⁻¹) and is generally faster than 4-dibenzocyclooctynol (DIBO), which exhibits slower kinetics due to lower ring strain [1]. The enhanced kinetics of DBCO translate to faster and more complete bioconjugation in experimental workflows.
| Evidence Dimension | Second-order rate constant (k) for SPAAC reaction with azide |
|---|---|
| Target Compound Data | DBCO core: k = 310 × 10⁻³ M⁻¹ s⁻¹ |
| Comparator Or Baseline | BCN: k = 140 × 10⁻³ M⁻¹ s⁻¹; DIBO: reported slower kinetics |
| Quantified Difference | DBCO is 2.2-fold faster than BCN |
| Conditions | Data from published kinetic studies on strained alkynes; conditions vary by study but are broadly comparable for SPAAC in aqueous media. |
Why This Matters
Faster reaction kinetics reduce incubation times and improve conjugation yields in time-sensitive applications such as live-cell labeling or PROTAC synthesis.
- [1] Debets, M. F., et al. (2020). Reaction rate of the most reactive strain-promoted click reagents to date. Table 1. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8163418/table/tab1/ View Source
